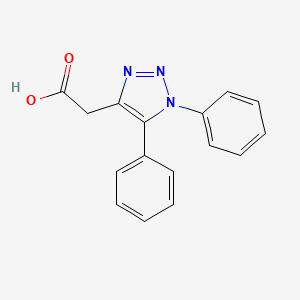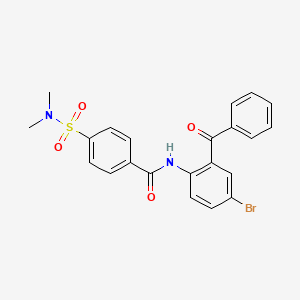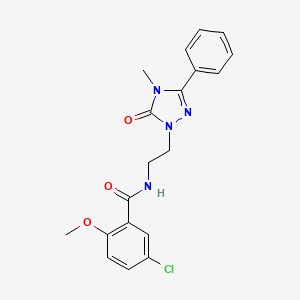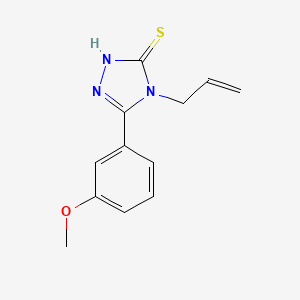
2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid” is a chemical compound with the empirical formula C16H13N3O2 and a molecular weight of 279.29 . It is a solid in form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(O)CC1=C(C2=CC=CC=C2)N(N=N1)C3=CC=CC=C3 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
科学的研究の応用
Synthetic Routes and Physical-Chemical Properties
The synthesis of derivatives of 2-(1,5-diphenyl-1H-1,2,3-triazol-4-yl)acetic acid and their physical-chemical properties have been a subject of interest. For instance, Salionov (2015) explored the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, evaluating their physical and chemical properties and acute toxicity. The study found that these compounds showed potential biological activities like analgesic, neuroleptic, and anti-inflammatory effects (Salionov, 2015).
Biological Activity and Applications
Different studies have highlighted the potential biological activities of this compound derivatives. For instance, Modzelewska-Banachiewicz et al. (2009) examined the antiviral and immunomodulating activity of certain derivatives (Modzelewska-Banachiewicz et al., 2009). Furthermore, Tyrkov and Yurtaeva (2020) developed a method for synthesizing specific derivatives and investigated their reaction with diazomethane, indicating potential for diverse applications (Tyrkov & Yurtaeva, 2020).
Antimicrobial and Antioxidant Potential
The antimicrobial and antioxidant potential of certain derivatives of this compound have been explored. Holla et al. (2005) characterized new 1,2,3-triazole derivatives and screened them for their antimicrobial activity (Holla et al., 2005). Additionally, DA Cunha Lima et al. (2021) synthesized new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and evaluated their antioxidant activities, finding moderate antioxidant activity in some compounds (DA Cunha Lima et al., 2021).
Chromotropic Properties and Photophysical Studies
The chromotropic properties and photophysical studies of derivatives have been investigated. Sakaino (1983) explored the structures and chromotropic properties of imidazole derivatives produced from specific compounds, showing notable chromotropism and photochromic behavior (Sakaino, 1983). Padalkar et al. (2015) synthesized novel fluorescent triazolyl derivatives and evaluated their photophysical properties, observing absorption in the ultraviolet region and emission in the blue region (Padalkar et al., 2015).
将来の方向性
The future directions for “2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid” and similar compounds could involve further exploration of their anticancer properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
作用機序
Target of Action
The primary targets of 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound has the ability to form hydrogen bonds with different targets, which could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Some studies suggest that similar compounds have shown potential cytotoxic activity .
特性
IUPAC Name |
2-(1,5-diphenyltriazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(21)11-14-16(12-7-3-1-4-8-12)19(18-17-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVJEHMLDUGLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2396478.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2396480.png)


![1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2396484.png)


![(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2396491.png)




![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)
